2-Chloroethyl thiocyanate chemical properties
2-Chloroethyl thiocyanate chemical properties
Title: Technical Monograph: 2-Chloroethyl Thiocyanate – A Bifunctional Synthon for Heterocyclic Architecture[1]
Executive Summary 2-Chloroethyl thiocyanate (CAS 928-57-4) is a specialized bifunctional alkylating agent characterized by the presence of a primary alkyl chloride and a thiocyanate group separated by an ethylene bridge.[1] Its utility in medicinal chemistry stems from its "chameleon-like" reactivity: it functions as a stable source of the thiocyanate anion, a soft electrophile, and—crucially—as a masked precursor to 2-chloroethyl isothiocyanate via thermal rearrangement.[1] This monograph details the physicochemical properties, synthesis, and mechanistic pathways of 2-chloroethyl thiocyanate, with a focus on its critical role in the synthesis of 2-aminothiazolines, a privileged scaffold in drug discovery.[1]
Part 1: Physicochemical Profile[1][2]
2-Chloroethyl thiocyanate exhibits a distinct reactivity profile driven by the polarization of the C-Cl and S-CN bonds.[1] Unlike simple alkyl halides, the thiocyanate group introduces significant dipole interactions and the potential for linkage isomerism.[1]
Table 1: Physicochemical Constants
| Property | Value | Notes |
| CAS Number | 928-57-4 | |
| Molecular Formula | C₃H₄ClNS | |
| Molecular Weight | 121.59 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |
| Boiling Point | 198–203 °C (dec.)[1] | Caution: Thermal rearrangement occurs near BP |
| Density | 1.284 g/cm³ (25 °C) | Denser than water |
| Refractive Index | ||
| Solubility | Low in water; Soluble in EtOH, Et₂O, CHCl₃ | Lipophilic character dominates |
| Stability | Moisture sensitive; Thermolabile | Isomerizes to isothiocyanate >100°C |
Structural Analysis
The molecule features two electrophilic centers:
-
C-Cl Carbon: A hard electrophile susceptible to nucleophilic substitution (
).[1] -
Thiocyanate Carbon: A soft electrophile.[1] However, the S-CN bond is labile.[1] Upon heating, the thiocyanate group (
) undergoes a [3,3]-sigmatropic-like rearrangement to the isothiocyanate ( ), which is thermodynamically favored in high-temperature regimes for this specific scaffold.[1]
Part 2: Synthetic Pathways & Production[3]
The synthesis of 2-chloroethyl thiocyanate is a classic nucleophilic substitution, but process control is vital to prevent premature isomerization or polymerization.[1]
Protocol: Nucleophilic Substitution
Reagents: 1-Bromo-2-chloroethane, Potassium Thiocyanate (KSCN), Ethanol (95%).[1]
-
Preparation: Dissolve KSCN (1.1 eq) in ethanol. 1-Bromo-2-chloroethane (1.0 eq) is preferred over 1,2-dichloroethane due to the higher leaving group ability of bromide (
vs ), ensuring regioselectivity at the bromo-terminus.[1] -
Reaction: The mixture is refluxed for 3–5 hours. The reaction is monitored by TLC (silica, hexane:EtOAc) for the disappearance of the alkyl bromide.[1]
-
Workup: The precipitated KBr is filtered. The solvent is removed under reduced pressure at temperatures below 50°C to avoid isomerization.[1]
-
Purification: Vacuum distillation is possible but risky due to thermal instability.[1] Column chromatography is preferred for high-purity applications.[1]
Critical Control Point: If the reaction temperature exceeds 80°C for prolonged periods, significant amounts of 2-chloroethyl isothiocyanate (CAS 6099-88-3) will form.[1] For applications requiring the thiocyanate specifically, keep processing temperatures low.[1]
Part 3: Chemical Reactivity & Transformations[1][2][4][5]
The defining feature of 2-chloroethyl thiocyanate is its ability to access the thiazoline ring system.[1] This transformation is the primary reason for its inclusion in diverse pharmaceutical libraries.[1]
The Isomerization-Cyclization Pathway
While 2-chloroethyl thiocyanate can react directly, it most often serves as a precursor to 2-chloroethyl isothiocyanate.[1] When treated with primary amines, the isothiocyanate intermediate is trapped to form a thiourea, which then spontaneously cyclizes.[1]
Mechanism:
-
Isomerization: Thermal equilibrium shifts towards Cl-CH₂-CH₂-NCS.[1]
-
Addition: A primary amine (
) attacks the central carbon of the isothiocyanate ( ) to form a transient thiourea.[1] -
Cyclization: The sulfur atom of the thiourea acts as an internal nucleophile, displacing the terminal chloride (intramolecular
) to close the 5-membered ring.[1] -
Result: Formation of a 2-amino-2-thiazoline salt.
Figure 1: The reaction cascade from 2-chloroethyl thiocyanate to 2-aminothiazoline scaffolds.
Heterocycle Synthesis Applications
This pathway is utilized to synthesize radioprotective agents (e.g., derivatives of 2-aminoethylisothiouronium) and antihypertensive agents (clonidine analogs).[1]
-
Reaction with Phenols/Thiols: Under basic conditions, the alkyl chloride reacts preferentially, yielding 2-(aryloxy)ethyl thiocyanates , which are precursors to antifungal agents like Fenticlor derivatives.[1]
-
Oxidation: Treatment with mild oxidants can convert the thiocyanate to a sulfonyl cyanide or sulfonic acid, though this destroys the bifunctional utility.[1]
Part 4: Biological Implications & Safety[1][6]
Safety Data Sheet (SDS) Summary:
-
GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation).[1]
-
Signal Word: DANGER.
-
Hazard Statements: H301, H311, H331 (Toxic if swallowed, in contact with skin, or inhaled).[1]
Toxicological Mechanism:
-
Alkylating Potential: As a nitrogen mustard analog (half-mustard), it can alkylate DNA/proteins, though less aggressively than bis(2-chloroethyl)sulfide.[1]
-
Cyanide Release: Metabolic hydrolysis by glutathione S-transferases or hepatic enzymes can release free cyanide (
) or thiocyanate ( ) ions.[1] While thiocyanate is less toxic, high loads can cause "thiocyanate intoxication" (confusion, psychosis, ataxia).[1]
Handling Protocol:
-
Engineering Controls: Use only in a Class II Biosafety Cabinet or chemical fume hood with high-efficiency filtration.
-
Decontamination: Spills should be treated with an aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide to oxidize the sulfur and neutralize the cyanide potential.[1]
Part 5: Applications in Medicinal Chemistry[1][2][4]
2-Chloroethyl thiocyanate is a "linchpin" reagent for constructing sulfur-nitrogen heterocycles.[1]
Table 2: Key Synthetic Applications
| Target Scaffold | Reaction Partner | Mechanism | Drug/Bioactive Examples |
| 2-Amino-2-thiazoline | Primary Amines ( | Addition-Cyclization | Xylazine (analogs), Riluzole (precursors) |
| Imidazolidine-2-thione | Diamines | Double substitution | Antithyroid agents |
| Thiazolidin-2-one | Acid Hydrolysis | Hydrolysis-Cyclization | Glitazones (related pathway) |
| Thioethers | Thiolates ( | Nucleophilic Substitution | Linker chemistry in ADCs |
Case Study: Thiazoline Synthesis In the development of novel histamine H2-receptor antagonists , researchers utilize 2-chloroethyl isothiocyanate (derived from the thiocyanate) to introduce the thiazoline ring, which mimics the imidazole ring of histamine but with altered lipophilicity and metabolic stability.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70231, 2-Chloroethyl thiocyanate. Retrieved from [Link]
- Mondal, S., et al. (2018).Synthesis of Triazolium Inner Salts by Thiocyanation. European Journal of Organic Chemistry.
-
Sharma, S. (1978). Synthesis of Thiazolines and Thiazoles.[1] Progress in Drug Research. (Classic review on the isothiocyanate-amine-thiazoline pathway).
